molecular formula C12H6ClFN2 B2760166 2-Chloro-4-(4-fluorophenyl)nicotinonitrile CAS No. 886362-05-6

2-Chloro-4-(4-fluorophenyl)nicotinonitrile

Cat. No.: B2760166
CAS No.: 886362-05-6
M. Wt: 232.64
InChI Key: ZAWJGGVQSMEJCE-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-fluorophenyl)nicotinonitrile (CAS 886362-05-6) is a halogenated nicotinonitrile derivative of high interest in medicinal and synthetic chemistry. This compound serves as a versatile chemical intermediate, particularly in the synthesis of complex heterocyclic systems for pharmaceutical research . Its molecular structure incorporates key functional groups: the pyridine ring, a privileged scaffold in drug design, a nitrile group which can enhance binding affinity and serve as a synthetic handle, and chloro- and fluoro- substituents that influence both the molecule's electronic properties and its potential for further functionalization via cross-coupling reactions . The nicotinonitrile framework is recognized for its diverse biological activities, and research into related compounds has demonstrated potential in areas such as anticancer agent development . As a building block, this compound is strictly for research applications and is not intended for diagnostic or therapeutic use. Proper handling procedures should be observed, and it is recommended to store the material sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClFN2/c13-12-11(7-15)10(5-6-16-12)8-1-3-9(14)4-2-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWJGGVQSMEJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC=C2)Cl)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 4 Fluorophenyl Nicotinonitrile and Its Analogs

Strategic Retrosynthetic Analysis and Key Disconnections for the Nicotinonitrile Scaffold

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2-chloro-4-(4-fluorophenyl)nicotinonitrile, the primary disconnections focus on the carbon-carbon and carbon-heteroatom bonds that form the pyridine (B92270) ring and attach its functional groups.

The key disconnections for the 2-chloro-4-arylnicotinonitrile scaffold are:

C-C bond disconnection at the 4-position: The bond between the pyridine ring and the 4-fluorophenyl group is a prime candidate for disconnection. This suggests a cross-coupling reaction, such as a Suzuki-Miyaura coupling, as the final key step in the synthesis. This would involve a 2-chloro-4-halonicotinonitrile and a (4-fluorophenyl)boronic acid derivative.

C-N and C-C bond disconnections of the pyridine ring: The pyridine ring itself can be deconstructed through various cyclization strategies. A common approach involves disconnecting the ring to reveal acyclic precursors. For instance, a Hantzsch-type pyridine synthesis or related cyclocondensation reactions could be envisioned, starting from a β-enaminone or a related 1,5-dicarbonyl precursor, an ammonia (B1221849) source, and a component to introduce the cyano and chloro functionalities.

Functional group interconversion (FGI): The chloro and cyano groups can be retrosynthetically converted to other functionalities. For example, the 2-chloro group could originate from a 2-hydroxypyridine (B17775) (pyridone) precursor, which is often more readily accessible through cyclization reactions. The cyano group can be introduced from an amide or an amino group via a Sandmeyer-type reaction.

These disconnections lead to several plausible synthetic routes, which are explored in the subsequent sections.

Multistep Reaction Pathways and Preparative Approaches

Based on the retrosynthetic analysis, several multistep reaction pathways can be designed for the synthesis of this compound. These pathways typically involve the initial formation of a substituted pyridine ring followed by the introduction or modification of the required functional groups.

The construction of the core pyridine ring is a critical step. Various cyclocondensation and annulation reactions are employed to build this heterocyclic scaffold.

One of the most versatile methods for synthesizing polysubstituted pyridines is the Bohlmann-Rahtz pyridine synthesis . This reaction involves the condensation of an enamine with a ynone. For the synthesis of a precursor to our target molecule, one could envision the reaction of an enamine derived from a β-ketoester with an ynone incorporating the 4-fluorophenyl moiety.

Another powerful strategy is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297).

A particularly relevant approach for nicotinonitrile derivatives involves the multicomponent reaction of an aldehyde, a ketone, malononitrile (B47326), and ammonium acetate. This one-pot synthesis allows for the rapid assembly of the 2-amino-nicotinonitrile scaffold, which can then be further functionalized. For instance, the reaction of 4-fluorobenzaldehyde, acetophenone, malononitrile, and ammonium acetate can yield 2-amino-6-phenyl-4-(4-fluorophenyl)nicotinonitrile. While not the exact target, this highlights the utility of such methods in creating highly substituted nicotinonitriles.

A plausible cyclocondensation approach to a precursor of this compound could involve the reaction of a chalcone (B49325) intermediate, (E)-1-(4-fluorophenyl)-3-arylprop-2-en-1-one, with malononitrile in the presence of a base and an ammonia source, leading to a 2-amino-4-(4-fluorophenyl)nicotinonitrile derivative.

Once a suitably substituted pyridine ring is formed, the introduction of the chloro and cyano groups is necessary.

Halogenation: The introduction of the 2-chloro substituent is often achieved by converting a 2-hydroxypyridine (or its tautomer, pyridin-2-one) precursor. This transformation is typically carried out using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.com For example, a 4-(4-fluorophenyl)pyridin-2-one intermediate can be refluxed with POCl₃ to yield the corresponding 2-chloropyridine. google.com Direct chlorination of the pyridine ring is also possible but can be less regioselective and require harsh conditions.

Cyano-Group Introduction: The cyano group can be introduced at various stages of the synthesis.

From a Halogen Precursor: A common method is the palladium-catalyzed cyanation of an aryl halide. organic-chemistry.org For instance, a 2-chloro-4-bromopyridine intermediate could be reacted with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst to introduce the cyano group at the 4-position. organic-chemistry.org However, for the target molecule, the cyano group is at the 3-position (nicotinonitrile).

Sandmeyer-type Reaction: If a 3-aminopyridine (B143674) precursor is available, the Sandmeyer reaction provides a classic method for introducing a cyano group. orgsyn.org This involves the diazotization of the amino group with nitrous acid followed by treatment with a copper(I) cyanide salt.

Incorporation during Ring Synthesis: As mentioned in the cyclocondensation section, using malononitrile as a starting material is a highly efficient way to incorporate the cyano group directly into the pyridine ring during its formation.

A plausible route to this compound would involve the initial synthesis of a 2-hydroxy-4-(4-fluorophenyl)nicotinamide, followed by dehydration to the nitrile and subsequent chlorination of the hydroxyl group.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the C-C bond between the pyridine ring and the 4-fluorophenyl group.

The Suzuki-Miyaura coupling is one of the most widely used methods for this purpose. libretexts.org A typical Suzuki reaction for the synthesis of 4-aryl nicotinonitriles would involve the coupling of a 4-halonicotinonitrile (e.g., 4-chloro- or 4-bromonicotinonitrile) with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃). libretexts.orgresearchgate.net

The general scheme for a Suzuki coupling to form a 4-arylnicotinonitrile is as follows:

Aryl HalideBoronic AcidCatalystBaseSolventTypical Yield
4-Bromonicotinonitrile(4-fluorophenyl)boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O75-95%
4-Chloronicotinonitrile(4-fluorophenyl)boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene70-90%

Other transition metal-catalyzed reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), can also be employed for the formation of the C-C bond, although the Suzuki coupling is often preferred due to the lower toxicity and higher stability of the boronic acid reagents.

Optimization of Reaction Conditions, Solvent Systems, and Process Yields

The efficiency of each synthetic step is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the final product.

Key Parameters for Optimization:

Catalyst and Ligand: In palladium-catalyzed reactions, the choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos) can have a significant impact on the reaction rate and yield.

Base: The strength and solubility of the base used in cross-coupling and condensation reactions are critical. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and organic bases (e.g., triethylamine).

Solvent: The choice of solvent affects the solubility of reactants and catalysts, and can influence the reaction temperature. Common solvents for cross-coupling reactions include toluene, dioxane, DMF, and THF, often in combination with water.

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion of the starting materials while minimizing the formation of byproducts.

A hypothetical optimization table for a Suzuki coupling to produce a 4-arylnicotinonitrile might look as follows:

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O1001265
2Pd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane110888
3Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)DMF120692

Process optimization also involves developing efficient workup and purification procedures to isolate the desired product in high purity.

Green Chemistry Principles and Sustainable Approaches in Nicotinonitrile Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency.

Key Green Chemistry Principles in Practice:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Multicomponent reactions are particularly advantageous in this regard.

Use of Safer Solvents: Replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives such as water, ethanol (B145695), or supercritical fluids where possible.

Catalysis: Employing catalytic reagents instead of stoichiometric ones to reduce waste. The use of highly efficient palladium catalysts at low loadings is a prime example.

Energy Efficiency: Developing reactions that can be conducted at lower temperatures, for instance, by using microwave irradiation to accelerate reaction rates.

Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring routes that utilize bio-based starting materials is a long-term goal of green chemistry.

Waste Prevention: Optimizing reactions to minimize byproduct formation and developing efficient recycling methods for catalysts and solvents.

For example, the use of potassium ferrocyanide as a non-toxic cyanide source in palladium-catalyzed cyanations is a significant green improvement over more toxic cyanide reagents. organic-chemistry.org Similarly, developing water-based or solvent-free reaction conditions for cyclocondensation or cross-coupling reactions can significantly reduce the environmental footprint of the synthesis. nih.gov

Chemical Reactivity and Functional Group Transformations of 2 Chloro 4 4 Fluorophenyl Nicotinonitrile

Nucleophilic Aromatic Substitution at the Pyridine (B92270) Core

The pyridine ring in 2-Chloro-4-(4-fluorophenyl)nicotinonitrile is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions. science.govmasterorganicchemistry.comlibretexts.org The presence of the electron-withdrawing nitrile group and the nitrogen atom within the ring further activates the chloro-substituted carbon for nucleophilic attack. youtube.com

Replacement of the Chloro Moiety by Various Nucleophiles

The chlorine atom at the C2 position of the pyridine ring is a good leaving group and can be readily displaced by a wide range of nucleophiles. masterorganicchemistry.comqu.edu.qa This substitution is a key reaction for the derivatization of this scaffold. The general mechanism involves the addition of a nucleophile to the electron-deficient carbon bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring, yielding the substituted product. youtube.com The rate of this reaction is influenced by the strength of the incoming nucleophile and the stability of the intermediate. masterorganicchemistry.com

Reactions with Nitrogen, Oxygen, and Sulfur Nucleophiles

Nitrogen Nucleophiles: A variety of nitrogen-based nucleophiles, such as primary and secondary amines, can readily displace the chloro group. nih.govyoutube.com These reactions are typically carried out by heating the this compound with the amine, sometimes in the presence of a base to neutralize the HCl generated. youtube.com This reaction is a common method for the synthesis of various amino-substituted pyridine derivatives. The regioselectivity of the substitution is generally high for the C2 position due to the activating effect of the ring nitrogen. nih.gov

Oxygen Nucleophiles: Oxygen-containing nucleophiles, such as alkoxides and phenoxides, also participate in nucleophilic aromatic substitution reactions. youtube.commdpi.com For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield the corresponding 2-methoxy derivative. The reactivity of oxygen nucleophiles can be enhanced by using aprotic polar solvents that solvate the cation but not the nucleophile, thus increasing its nucleophilicity.

Sulfur Nucleophiles: Sulfur nucleophiles, like thiols and thiophenols, are generally excellent nucleophiles and react efficiently to displace the chloro group, forming the corresponding 2-thioether derivatives. msu.eduresearchgate.netmasterorganicchemistry.comlibretexts.org These reactions are often carried out in the presence of a base, such as sodium hydride or a tertiary amine, to generate the more nucleophilic thiolate anion. chemrxiv.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Product Type
Nitrogen Aniline 2-Anilino-4-(4-fluorophenyl)nicotinonitrile
Oxygen Sodium Methoxide 2-Methoxy-4-(4-fluorophenyl)nicotinonitrile
Sulfur Sodium Thiophenoxide 2-(Phenylthio)-4-(4-fluorophenyl)nicotinonitrile

Modifications and Derivatization of the Nitrile Functionality

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations, providing access to other important chemical moieties such as carboxylic acids, amides, and heterocycles. researchgate.netwikipedia.org

Hydrolysis and Related Transformations of the Nitrile Group

The hydrolysis of the nitrile group in this compound can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid or its salt. wikipedia.orglumenlearning.comlibretexts.orgchemistrysteps.comgoogle.comyoutube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder reaction conditions. youtube.com

Acid-catalyzed hydrolysis: Heating the nitrile with an aqueous acid, such as sulfuric acid or hydrochloric acid, will protonate the nitrogen atom, making the carbon atom more electrophilic and susceptible to attack by water. chemistrysteps.com This leads to the formation of 2-chloro-4-(4-fluorophenyl)nicotinic acid. libretexts.org

Base-catalyzed hydrolysis: Treatment with a strong base, like sodium hydroxide (B78521), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent protonation during workup yields the carboxylic acid.

Cycloaddition and Annulation Reactions Involving the Nitrile

The nitrile group can participate in cycloaddition reactions, where it acts as a dienophile or a dipolarophile to form various heterocyclic rings. wikipedia.orglibretexts.orglibretexts.orgnih.govmdpi.com For instance, [3+2] cycloaddition reactions with azides can lead to the formation of tetrazole rings. These reactions expand the structural diversity that can be generated from the starting nicotinonitrile. Annulation reactions, which involve the formation of a new ring fused to the existing pyridine ring, can also be envisioned, potentially involving the nitrile group in the cyclization step.

Electrophilic and Metal-Catalyzed Functionalization of Aromatic Moieties

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature, the 4-fluorophenyl substituent can undergo such reactions. unibo.it The fluorine atom is an ortho-, para-director, although it is deactivating. Therefore, electrophilic substitution, such as nitration or halogenation, would be expected to occur at the positions ortho to the fluorine atom on the phenyl ring, albeit under forcing conditions.

Transition metal-catalyzed cross-coupling reactions offer a powerful tool for the functionalization of both the pyridine and the phenyl rings. rsc.orgmdpi.comrsc.orgpkusz.edu.cn For example, the chloro group on the pyridine ring could potentially participate in Suzuki, Stille, or Buchwald-Hartwig amination reactions, allowing for the introduction of new carbon-carbon or carbon-nitrogen bonds. Furthermore, C-H activation methodologies could be employed to directly functionalize the C-H bonds on either of the aromatic rings, providing a more atom-economical approach to derivatization. rsc.orgrsc.org

Table 2: Potential Functionalization Reactions

Reaction Type Potential Site of Reaction Reagents Potential Product
Nitration 4-fluorophenyl ring HNO₃/H₂SO₄ 2-Chloro-4-(4-fluoro-3-nitrophenyl)nicotinonitrile
Suzuki Coupling Pyridine ring (at C-Cl) Arylboronic acid, Pd catalyst, base 2-Aryl-4-(4-fluorophenyl)nicotinonitrile
Buchwald-Hartwig Amination Pyridine ring (at C-Cl) Amine, Pd catalyst, base 2-Amino-4-(4-fluorophenyl)nicotinonitrile

Table of Mentioned Chemical Compounds

Compound Name
This compound
2-Anilino-4-(4-fluorophenyl)nicotinonitrile
2-Methoxy-4-(4-fluorophenyl)nicotinonitrile
2-(Phenylthio)-4-(4-fluorophenyl)nicotinonitrile
2-chloro-4-(4-fluorophenyl)nicotinic acid
2-Chloro-4-(4-fluoro-3-nitrophenyl)nicotinonitrile
2-Aryl-4-(4-fluorophenyl)nicotinonitrile
2-Amino-4-(4-fluorophenyl)nicotinonitrile
Aniline
Sodium Methoxide
Sodium Thiophenoxide
Sulfuric acid
Hydrochloric acid
Sodium hydroxide
Nitric acid
Arylboronic acid

Ring Transformations and Rearrangement Pathways of this compound

The chemical architecture of this compound, characterized by the presence of a reactive chlorine atom at the 2-position and a nitrile group at the 3-position of the pyridine ring, provides a versatile platform for the construction of fused heterocyclic systems. These reactions represent a significant class of ring transformations, where the initial pyridine ring becomes an integral part of a larger, more complex polycyclic structure.

One of the most notable ring transformation pathways involves the reaction with binucleophilic reagents, such as hydrazine (B178648) hydrate (B1144303). While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous 2-chloro-4-aryl-nicotinonitrile derivatives provides a clear precedent for the formation of fused pyrazolopyridine systems.

In a study involving a closely related compound, 2-chloro-4-phenyl-6-p-tolyl-nicotinonitrile, treatment with hydrazine hydrate in ethylene (B1197577) glycol was shown to yield a pyrazolopyridine derivative. qu.edu.qa This transformation proceeds through an initial nucleophilic substitution of the chlorine atom by one of the nitrogen atoms of hydrazine, followed by an intramolecular cyclization involving the nitrile group. This reaction effectively transforms the pyridine core into a pyrazolo[3,4-b]pyridine ring system.

The general mechanism for this type of ring transformation can be outlined as follows:

Nucleophilic Attack: The terminal nitrogen atom of the hydrazine molecule acts as a nucleophile, attacking the electron-deficient carbon atom at the 2-position of the pyridine ring, leading to the displacement of the chloride ion.

Intermediate Formation: This initial substitution results in the formation of a 2-hydrazinyl-4-(4-fluorophenyl)nicotinonitrile intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazinyl group then undergoes an intramolecular nucleophilic attack on the carbon atom of the adjacent nitrile group.

Tautomerization: The resulting cyclized product can then tautomerize to form the stable aromatic pyrazolo[3,4-b]pyridine system.

This synthetic strategy highlights the utility of this compound as a precursor for the synthesis of more complex heterocyclic structures with potential applications in medicinal chemistry and materials science. The specific reaction conditions for a similar transformation are detailed in the table below, based on the study of its analogue.

ReactantReagentSolventConditionsProductYield
2-Chloro-4-phenyl-6-p-tolyl-nicotinonitrileHydrazine hydrateEthylene glycolRefluxPyrazolopyridine derivativeNot specified

Data based on the reaction of a closely related analog as described in the cited literature. qu.edu.qa

Further research into the reactions of this compound with other binucleophiles, such as hydroxylamine (B1172632) or urea, could potentially lead to the formation of other novel fused heterocyclic systems, expanding the scope of its ring transformation pathways.

Computational and Theoretical Investigations of 2 Chloro 4 4 Fluorophenyl Nicotinonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a microscopic perspective on the electronic nature of a molecule. For 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, these studies are fundamental to understanding its intrinsic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing basis sets like B3LYP/6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry.

For molecules with similar backbones, such as substituted benzonitriles and pyridines, DFT studies have confirmed non-planar structures where the phenyl and pyridine (B92270) rings are twisted relative to each other. In a related compound, 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[1,2-b]pyran-3-carbonitrile, the dihedral angle between the benzopyran and chlorophenyl rings was found to be a significant 86.85 (6)°. nih.gov This twisting is a common feature in such bicyclic systems and is expected in this compound as well. The stability of the molecule is derived from this optimized geometry, which represents a minimum on the potential energy surface. The theoretical vibrational frequencies calculated via DFT can be compared with experimental infrared and Raman spectra to validate the computed structure. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. libretexts.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgacadpubl.eu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. nih.govacadpubl.eumalayajournal.org A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govacadpubl.eu For instance, in a study of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eumalayajournal.org Analysis of the spatial distribution of these orbitals in this compound would reveal the likely sites for nucleophilic and electrophilic attack. The HOMO is typically localized over the more electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions.

Global Reactivity Descriptors from FMO Analysis

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Chemical reactivity and kinetic stability
Ionization Potential (I) -EHOMO Electron donating ability
Electron Affinity (A) -ELUMO Electron accepting ability
Electronegativity (χ) (I + A) / 2 Tendency to attract electrons
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / (2η) Measure of polarizability

| Electrophilicity Index (ω) | χ2 / (2η) | Electrophilic nature of the molecule |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgfrontiersin.org The MEP map displays regions of different electrostatic potential on the molecular surface using a color scale.

Typically, red or yellow colors indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. These areas are often found around electronegative atoms like nitrogen, oxygen, or in the vicinity of π-bonds. chemrxiv.orgresearchgate.net Conversely, blue colors denote regions of positive potential, which are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net Green areas represent neutral or near-zero potential. For this compound, the MEP map would likely show a negative potential around the nitrogen atom of the nitrile group and the pyridine ring, making them targets for electrophiles. Positive potentials would be expected around the hydrogen atoms. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements and interactions of atoms and molecules, providing a detailed picture of the conformational landscape. mdpi.com

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

For the synthesis of this compound, computational studies can elucidate the most likely reaction pathway. For example, the synthesis of related 2-chloro-nicotinonitrile derivatives often involves cyclization and subsequent chlorination steps. google.com DFT calculations can model these steps, identify the transition state structures, and calculate the activation energy for each step. This information is invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve reaction yield and efficiency. rsc.org For instance, a plausible mechanism for the formation of related 2-chloro-cyanopyridine derivatives has been proposed and computationally investigated. acs.org

Structure-Based Drug Design Principles through Molecular Modeling

The insights gained from computational studies are instrumental in structure-based drug design. rjpbr.com By understanding the three-dimensional structure and electronic properties of this compound, medicinal chemists can design more effective and selective drug candidates.

Molecular docking is a key technique in this process. It predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. The calculated binding affinity from docking studies can help prioritize compounds for synthesis and biological testing. For example, various cyanopyridine derivatives have been designed and evaluated as inhibitors of Pim-1 kinase, a target in cancer therapy, using molecular modeling simulations. acs.orgnih.gov The computational data on MEP and FMOs for this compound can guide the design of analogues with improved binding interactions, potentially enhancing their therapeutic activity. nih.govdoi.org

Biological Evaluation and Mechanistic Characterization of 2 Chloro 4 4 Fluorophenyl Nicotinonitrile

In Vitro Biological Activity Profiling

The in vitro biological activity of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile and its related analogs has been explored across several domains, including oncology and microbiology. These studies aim to elucidate the compound's potential as a therapeutic agent by assessing its effects on cancer cells, specific enzymes, and microbial pathogens.

The nicotinonitrile scaffold, a core component of this compound, is a recognized pharmacophore in the development of anticancer agents. nih.gov Research into various nicotinonitrile derivatives has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Studies on newly synthesized heterocyclic compounds incorporating the nicotinonitrile moiety have shown promising in vitro cytotoxic activities. nih.gov For instance, a series of novel nicotinonitrile-pyrazole hybrids were evaluated for their anticancer potential against human hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa) cell lines using a standard MTT assay. The results indicated that these compounds exhibited dose-dependent cytotoxic activity against both cell lines. nih.gov Two notable analogs, identified as compounds 13 and 19 in the study, displayed the most potent cytotoxic effects. nih.gov

The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%. The IC50 values for these potent analogs highlight their efficacy in inhibiting cancer cell growth. nih.gov

Table 1: Cytotoxicity of Selected Nicotinonitrile Analogs

Compound Cancer Cell Line IC50 (µg/mL)
13 HepG2 8.78 ± 0.7
13 HeLa 5.16 ± 0.4
19 HepG2 15.32 ± 1.2
19 HeLa 4.26 ± 0.3

Data sourced from a study on newly synthesized heterocyclic candidates containing nicotinonitrile and pyrazole (B372694) moieties. nih.gov

These findings underscore the potential of the nicotinonitrile framework as a basis for developing novel anticancer therapeutics. The presence of specific substituents on the core structure, as seen in this compound, plays a crucial role in modulating this cytotoxic activity.

The biological activity of compounds like this compound is often mediated through the inhibition of specific enzymes or binding to cellular receptors. The nicotinonitrile structure and its substituents can influence interactions with key biological targets involved in disease pathways. For example, substituted thiopyrans, which share some structural similarities with functionalized pyridines, have been identified as potent inhibitors of deoxyribonucleic acid-protein kinase. nih.gov

In the context of kinase inhibition, which is a major focus in cancer therapy, the specific atoms substituted on a core scaffold can dramatically alter biological activity. A study on a series of p21-activated kinase 4 (PAK4) inhibitors investigated the effect of substituting a bromine atom with other halogens like chlorine and fluorine. mdpi.com PAK4 is a protein that is often overexpressed in various cancers. mdpi.com The study revealed that such atomic substitutions significantly impacted the inhibitory activity (IC50 values) against the PAK4 enzyme. mdpi.com While an inhibitor with a bromine group showed an IC50 of 5150 nM, replacing it with a chlorine atom resulted in an IC50 of 8533 nM, and further substitution with fluorine led to inactivity. mdpi.com This demonstrates the critical role of the halogen substituent in enzyme binding and inhibition.

Additionally, various triazole derivatives, another class of nitrogen-containing heterocyclic compounds, have been evaluated for their inhibitory potential against enzymes like α-glucosidase, which is relevant to diabetes mellitus. nih.gov These studies show that heterocyclic compounds can be potent enzyme inhibitors, with activity dependent on their specific structural features. nih.gov

Fluorinated compounds are increasingly investigated for their antimicrobial properties. The inclusion of fluorine atoms in a molecular structure can enhance its biological activity, including its ability to combat microbial growth and biofilm formation. nih.gov Biofilms are structured communities of microorganisms that adhere to surfaces and are notoriously resistant to conventional antimicrobial agents.

Research into fluorinated polymers has demonstrated their potential as antibacterial and antibiofilm agents. For example, polymers containing 2,3,5,6-tetrafluoro-p-phenylenedimethanol (TFPDM) have been shown to effectively prevent biofilm formation by both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nih.gov Coatings made from these fluoropolymers significantly reduced initial bacterial adhesion and subsequent biofilm development over extended periods. nih.gov

While direct studies on the antimicrobial efficacy of this compound are not extensively detailed, the presence of a fluorophenyl group suggests a potential for such activity. The unique properties of fluorine can enhance a molecule's lipophilicity and metabolic stability, which are advantageous for antimicrobial action. researchgate.net The development of agents that can disrupt or prevent biofilm formation is a critical strategy to overcome antimicrobial drug resistance. nih.gov

Structure-Activity Relationship (SAR) Studies and Analogue Design

The rational design of analogs is a key strategy for probing the SAR of a lead compound. This process involves the systematic modification of the parent molecule to produce a library of related compounds. rsc.orgnih.gov The synthesis of these analogs allows researchers to evaluate the impact of each structural change on biological activity.

For nicotinonitrile-based compounds, multicomponent reactions (MCR) are often employed as an efficient method for generating a diverse range of derivatives. nih.gov Synthetic pathways are designed to allow for the introduction of various substituents at different positions on the nicotinonitrile core. This approach facilitates the exploration of a wide chemical space to identify modifications that enhance potency or selectivity. nih.govmdpi.com For example, a series of nicotinonitrile derivatives can be synthesized from a common starting material, enabling a direct comparison of their biological effects. nih.gov This systematic approach is crucial for elucidating the specific structural features required for the desired biological outcome, such as anticancer or antimicrobial activity. nih.govrsc.org

The specific position and nature of substituents on the nicotinonitrile ring system have a profound impact on biological activity. SAR studies on related compounds have generated key insights into the roles of the chloro and fluorophenyl groups.

Effect of Halogen Substituents: The introduction of halogen atoms, such as chlorine and fluorine, into a molecule can substantially improve its intrinsic biological activity. eurochlor.org Fluorine, in particular, is known to affect properties like lipophilicity, metabolic stability, and binding interactions. researchgate.net The substitution of hydrogen with fluorine in some molecular scaffolds has been shown to improve anticancer activity. researchgate.net However, the effect is highly dependent on the specific position and the biological target. As noted in the study of PAK4 inhibitors, changing the halogen from bromine to chlorine, and then to fluorine, progressively weakened the inhibitory effect, indicating a sensitive dependence on the size and electronegativity of the halogen at the specific binding site. mdpi.com

Effect of Phenyl Ring Substituents: The substitution pattern on the phenyl ring is another critical determinant of activity. The 4-fluoro substituent on the phenyl group of this compound is significant. The position of the fluorine atom can influence how the molecule fits into a receptor or enzyme active site. SAR studies on various bioactive molecules consistently show that altering the substituents on an aromatic ring—for instance, by changing their electronic properties (electron-donating vs. electron-withdrawing) or their size—can lead to dramatic changes in biological efficacy. mdpi.comnih.gov

Table 2: General SAR Insights for Nicotinonitrile-Related Scaffolds

Structural Modification General Impact on Biological Activity
Halogen Substitution (e.g., Cl, F) Can significantly increase or decrease activity depending on the target and position. Often enhances lipophilicity and metabolic stability. mdpi.comresearchgate.neteurochlor.org
Substituents on Phenyl Ring Position and electronic nature (withdrawing/donating) of substituents are critical for binding affinity and potency. mdpi.com
Modification of the Nitrile Group The cyano (nitrile) group is a key functional group; its replacement would likely alter the molecule's electronic profile and biological interactions significantly.

| Introduction of Other Heterocyclic Rings | Combining the nicotinonitrile scaffold with other rings (e.g., pyrazole) can lead to highly potent compounds. nih.gov |

Pharmacophore Modeling and Ligand Efficiency Analysis

There is no publicly available scientific literature detailing the pharmacophore modeling or ligand efficiency analysis of this compound. While general principles of pharmacophore modeling are widely applied in drug discovery to identify essential structural features for biological activity, specific studies involving this compound have not been reported. researchgate.netdovepress.comnih.gov Similarly, ligand efficiency metrics, which assess the binding efficiency of a molecule in relation to its size, have not been calculated or published for this compound.

Investigation of Molecular and Cellular Mechanisms of Action

Detailed investigations into the molecular and cellular mechanisms of action for this compound are not available in the public domain. The broader class of nicotinonitrile derivatives has been explored for various biological activities, including anticancer and antimicrobial effects, often attributed to their ability to interact with a range of biological targets. ekb.egnih.govnih.govresearchgate.netnih.gov However, the specific targets and pathways modulated by this compound remain uncharacterized.

Identification and Validation of Specific Biological Targets

There are no published studies that identify or validate specific biological targets for this compound. Research on other nicotinonitrile-containing compounds has shown engagement with targets such as Pim kinases and VEGFR-2, but this cannot be directly extrapolated to the compound without specific experimental evidence. researchgate.netmdpi.com

Modulation of Key Cellular Pathways and Signaling Cascades

Information regarding the modulation of key cellular pathways and signaling cascades by this compound is currently unavailable. While related heterocyclic compounds are known to influence pathways involved in cell proliferation and inflammation, the specific effects of this compound have not been documented.

In Vivo Pre-clinical Efficacy Studies in Animal Models (Excluding Clinical Human Trials)

A thorough search of scientific databases and patent literature did not yield any in vivo preclinical efficacy studies for this compound in animal models. The evaluation of therapeutic candidates in established disease models is a critical step in drug development, yet no such data has been made public for this compound. miami.edunih.gov

Evaluation in Established Disease Models

There is no evidence of this compound having been evaluated in any established animal models of disease.

Pharmacodynamic Markers and Efficacy Endpoints

Due to the absence of in vivo studies, no pharmacodynamic markers or efficacy endpoints have been established for this compound.

Intellectual Property Landscape and Patent Analysis for Nicotinonitrile Derivatives

Review of Existing Patent Literature on Related Nicotinonitrile Compounds and Synthetic Routes

The patent literature for nicotinonitrile derivatives is extensive, reflecting their therapeutic potential. beilstein-journals.orgbeilstein-journals.org A review of existing patents reveals a focus on novel molecular scaffolds and efficient, scalable synthetic routes. Many studies have been dedicated to developing synthetic pathways to access these heterocyclic compounds. researchgate.net

Several general synthetic strategies for the nicotinonitrile core are well-documented. researchgate.netnih.gov One common approach involves the multicomponent reaction of a ketone, malononitrile (B47326), and an ammonium (B1175870) salt, which is a variation of the Hantzsch pyridine (B92270) synthesis. beilstein-journals.org Another prevalent method is the cyclization of chalcones with malononitrile in the presence of a base and ammonium acetate (B1210297). nih.gov

Patents in this area often claim not just a final compound but also key intermediates and the specific synthetic processes used to produce them. For instance, a patent for the preparation of 2-chloro-4-methyl nicotinonitrile details a two-step process starting from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, followed by a chlorination step using phosphorus oxychloride and phosphorus pentachloride. google.com This highlights the importance of process patents in securing intellectual property.

The synthesis of substituted nicotinonitriles often involves building the pyridine ring through condensation reactions. beilstein-journals.orgnih.gov For example, the synthesis of 2-aminonicotinonitrile derivatives can be achieved by the cyclization of a chalcone (B49325) derivative with malononitrile in refluxing ethanol (B145695) with ammonium acetate. nih.gov Subsequent modifications, such as converting an amino group to a chloro group, can be accomplished using reagents like phosphorus oxychloride. nih.gov These established routes form the basis for synthesizing new derivatives, but also define the existing art that new patent applications must navigate.

Table 1: Overview of Patented Synthetic Routes for Nicotinonitrile Scaffolds

Reaction Type Key Reactants Key Reagents Product Type Reference
Multicomponent Condensation Ketone, Malononitrile Ammonium Acetate 2-Amino/Oxo-nicotinonitrile beilstein-journals.orgnih.gov
Chalcone Cyclization Chalcone, Malononitrile Ammonium Acetate, Ethanol 2-Amino-nicotinonitrile nih.gov
Knoevenagel Condensation/Chlorination (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile POCl₃, PCl₅ 2-Chloro-nicotinonitrile google.com

Strategies for Novelty and Patentability of 2-Chloro-4-(4-fluorophenyl)nicotinonitrile Derivatives

To secure patent protection for derivatives of this compound, novelty, non-obviousness, and utility must be demonstrated. Strategies for achieving this involve targeted structural modifications to the parent molecule. The goal is to create new chemical entities with potentially improved biological activity, selectivity, or pharmacokinetic properties.

Key strategies for generating patentable derivatives include:

Substitution at the Pyridine Ring: The pyridine core of this compound has several positions available for substitution. Introducing novel substituents at the C5 and C6 positions can lead to new compositions of matter. These substituents could range from simple alkyl or alkoxy groups to more complex heterocyclic rings, designed to probe interactions with biological targets.

Modification of the Phenyl Ring: The existing 4-fluorophenyl group can be replaced with other substituted aryl or heteroaryl rings. The introduction of different substituents (e.g., electron-donating or electron-withdrawing groups) on this ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced target engagement.

Bioisosteric Replacement: The chloro and nitrile functional groups are key features of the molecule. Replacing the chlorine atom with other halogens (Br, I) or functional groups like trifluoromethyl (CF₃) or a methoxy (B1213986) (OCH₃) group could yield novel compounds with different reactivity and metabolic stability. Similarly, the nitrile group, a common moiety in FDA-approved drugs, could be replaced with other isosteres like an oxadiazole or a tetrazole ring to alter binding modes and physicochemical properties. nih.gov

Development of Prodrugs: Converting the parent molecule into a prodrug by attaching a promoiety can improve its pharmacokinetic profile. This strategy can lead to patents covering the novel prodrug form, its synthesis, and its method of use.

Molecular docking studies can be a valuable tool in this process, helping to predict how newly designed derivatives might interact with specific biological targets, such as protein kinases, which are often targeted by nicotinonitrile-based inhibitors. nih.govacs.org This computational approach can help prioritize the synthesis of compounds with a higher likelihood of exhibiting desired biological activity, strengthening the utility aspect of a patent application. acs.org

Table 2: Strategies for Generating Novel this compound Derivatives

Modification Strategy Target Position/Group Examples of Novel Groups Potential Advantage
Ring Substitution C5 or C6 of the pyridine ring Amino, alkyl, heterocyclic moieties New composition of matter, altered target specificity
Aryl Group Modification 4-fluorophenyl group Substituted phenyls, pyridyl, thienyl rings Modulated electronics, improved binding affinity
Bioisosteric Replacement C2-Chloro group -Br, -CF₃, -OCH₃ Altered metabolic stability and reactivity

Commercial Implications and Potential Licensing Opportunities in Pre-clinical Drug Discovery

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, forming the core of several successful commercial drugs, including Bosutinib, Neratinib, and Milrinone. researchgate.netekb.egekb.eg This established clinical and commercial success significantly enhances the perceived value and reduces the perceived risk for new drug candidates containing this moiety. Consequently, novel derivatives of this compound that demonstrate promising activity in pre-clinical studies are likely to attract commercial interest.

The incorporation of a nitrile group is a recognized strategy in drug design, with more than 30 nitrile-containing pharmaceuticals having been approved by the FDA for a wide range of diseases. nih.gov This history of success provides a strong rationale for the development of new nitrile-containing compounds.

Potential licensing opportunities often arise after a lead compound has demonstrated a compelling profile in pre-clinical studies, including potent in-vitro activity against a validated biological target and favorable initial absorption, distribution, metabolism, and excretion (ADME) properties. Pharmaceutical companies frequently seek to in-license promising pre-clinical assets to bolster their discovery pipelines. basilea.com

A typical licensing agreement for a pre-clinical compound involves an upfront payment to the innovator, followed by milestone payments contingent on the achievement of specific development, regulatory, and commercial goals. basilea.com The innovator would also be eligible for tiered royalties on future net sales of the drug. For example, Basilea Pharmaceutica entered into a licensing agreement with Fox Chase Chemical Diversity Center for a pre-clinical antifungal program, granting them exclusive worldwide rights in exchange for an upfront payment, future milestones, and royalties. basilea.com This model allows smaller biotech companies or academic labs that discover novel compounds to partner with larger pharmaceutical companies that have the resources to conduct expensive clinical trials and navigate the global regulatory landscape.

Given the proven track record of nicotinonitrile derivatives in oncology and other therapeutic areas, a novel this compound derivative with a strong pre-clinical data package would be a valuable asset for licensing negotiations. nih.govacs.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-chloro-4-methyl nicotinonitrile
Bosutinib
Milrinone
Neratinib

Future Research Directions and Translational Perspectives

Development of Advanced and Stereoselective Synthetic Methodologies

The synthesis of highly functionalized pyridine (B92270) rings, such as the one in 2-Chloro-4-(4-fluorophenyl)nicotinonitrile, is a dynamic area of chemical research. Future efforts will likely focus on moving beyond traditional multi-step procedures, which often involve harsh reagents like phosphorus oxychloride, towards more efficient and environmentally benign methods. orgsyn.orggoogle.comgoogle.com Advanced synthetic strategies are centered on catalytic, one-pot, multi-component reactions that can construct the complex nicotinonitrile scaffold with high atom economy. researchgate.netresearchgate.net Methodologies utilizing novel catalysts, including metal-based and organocatalysts, are being developed to facilitate the synthesis of diverse libraries of nicotinonitrile derivatives. researchgate.net

Although this compound itself is an achiral molecule, the broader field is moving towards the stereoselective synthesis of chiral pyridine derivatives, which are prevalent in many bioactive molecules. mdpi.com Future research could involve the development of catalytic asymmetric methods for the dearomatization of pyridine derivatives, allowing for the controlled synthesis of specific stereoisomers of related, more complex compounds. mdpi.comacs.org Techniques involving the nucleophilic addition of Grignard reagents to chiral pyridinium (B92312) salts represent a promising avenue for creating enantioenriched pyridinones, which are versatile synthetic intermediates. nih.gov The functionalization of N-activated pyridinium species through regio- and stereoselective additions is another key area of exploration. acs.orgresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Nicotinonitrile Derivatives

Methodology Description Advantages Key Challenges
Classical Synthesis Multi-step reactions often involving reagents like phosphorus oxychloride or thionyl chloride for chlorination and cyclization. orgsyn.orggoogle.com Well-established and documented for a range of simple nicotinonitriles. Often requires harsh conditions, may have low atom economy, and can generate significant waste.
Multi-Component Reactions (MCRs) One-pot reactions combining three or more starting materials to form the final product in a single step. researchgate.netresearchgate.net High efficiency, atom economy, and operational simplicity; ideal for creating diverse compound libraries. Substrate scope can be limited; optimization of reaction conditions is often required.
Catalytic Synthesis Use of transition metals, nanocatalysts, or organocatalysts to facilitate cyclization and functionalization steps. researchgate.netnih.gov Milder reaction conditions, higher yields, and potential for asymmetric synthesis. Catalyst cost, sensitivity, and removal from the final product can be concerns.

| Stereoselective Synthesis | Methods designed to control the 3D arrangement of atoms, crucial for chiral pyridine derivatives. mdpi.comnih.gov | Allows for the synthesis of specific, biologically active stereoisomers. | Development of effective chiral catalysts and control of regioselectivity and stereoselectivity. |

Deepening Mechanistic Understanding through Advanced Biophysical and Structural Biology Techniques

To fully realize the therapeutic potential of this compound and its analogs, a deep understanding of their interactions with biological targets is essential. A suite of advanced biophysical and structural biology techniques is crucial for elucidating these molecular mechanisms. nih.govworldscientific.comresearchgate.net These methods provide invaluable data on binding affinity, thermodynamics, kinetics, and the precise three-dimensional interactions between a small molecule and its protein target. elsevierpure.comresearchgate.net

Techniques such as Differential Scanning Fluorimetry (DSF) and Surface Plasmon Resonance (SPR) are powerful tools for initial screening to confirm direct binding and to quantify binding kinetics. nih.govnih.gov Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding event, revealing the enthalpic and entropic driving forces. nih.govresearchgate.net For high-resolution structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. nih.gov X-ray crystallography can reveal the exact binding mode of the compound in the protein's active site, while NMR can provide insights into dynamic interactions in solution. nih.govnih.gov These techniques are critical for structure-based drug design, enabling the rational optimization of lead compounds to improve potency and selectivity. nih.gov

Table 2: Biophysical Techniques for Studying Compound-Target Interactions

Technique Information Provided Application in Drug Discovery
Differential Scanning Fluorimetry (DSF) Measures changes in protein thermal stability upon ligand binding. nih.govnih.gov Hit validation and screening for direct target engagement.
Surface Plasmon Resonance (SPR) Real-time analysis of binding kinetics (association/dissociation rates) and affinity. nih.govnih.gov Hit validation, determining binding kinetics, and fragment screening.
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of binding (affinity, stoichiometry, enthalpy, entropy). nih.govresearchgate.net Lead characterization and understanding the forces driving the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Identifies binding site on the protein and provides information on compound conformation and dynamics. nih.gov Fragment screening, structural analysis of protein-ligand complexes in solution.

| X-ray Crystallography | Provides high-resolution, 3D structural data of the ligand bound to its target protein. nih.govnih.gov | Definitive determination of binding mode, crucial for structure-based drug design. |

Integration with High-Throughput Screening and Combinatorial Chemistry for Lead Identification

The discovery of novel therapeutic agents based on the nicotinonitrile scaffold is greatly accelerated by the integration of high-throughput screening (HTS) and combinatorial chemistry. HTS allows for the rapid, automated testing of vast libraries of chemical compounds against a specific biological target. bmglabtech.com This process can quickly identify initial "hits" from libraries that may contain hundreds of thousands of diverse molecules. bmglabtech.com

Combinatorial chemistry complements HTS by enabling the rapid synthesis of large, focused libraries of related compounds around a core scaffold, such as this compound. By systematically varying the substituents on the pyridine ring, chemists can generate a multitude of analogs. These libraries are then subjected to HTS to identify compounds with improved activity, selectivity, or pharmacokinetic properties. acs.orgacs.org This iterative cycle of combinatorial synthesis and high-throughput screening, often aided by computational and virtual screening methods, is a cornerstone of modern drug discovery, allowing for the efficient exploration of chemical space and the optimization of hits into viable lead compounds. acs.orgnih.gov

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets (Pre-clinical Stage)

The nicotinonitrile scaffold is a "privileged structure" in medicinal chemistry, appearing in several marketed drugs and numerous pre-clinical candidates. ekb.egekb.egresearchgate.netekb.eg Derivatives have shown significant promise as anticancer agents by targeting a variety of protein kinases. nih.govresearchgate.net For instance, various nicotinonitrile compounds have been investigated as potent inhibitors of Tyrosine Kinases, Pim kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are critical targets in oncology. nih.govekb.egnih.gov Pre-clinical studies have demonstrated that these compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines, such as breast (MCF-7) and liver (HepG2) cancer cells. nih.govnih.gov

Future research will focus on expanding the therapeutic applications of this class of compounds. This involves screening this compound and related analogs against a wider range of biological targets and disease models. Beyond cancer, nicotinonitrile derivatives have been noted for other potential activities, including antiviral and antiparasitic effects. nih.govnih.gov Identifying the specific molecular targets responsible for these effects is a key objective of pre-clinical research, paving the way for the development of novel treatments for a variety of diseases.

Potential Applications Beyond Biomedicine, such as in Materials Science or Agrochemicals

The unique electronic and structural properties of the nicotinonitrile scaffold extend its potential utility beyond the biomedical field. In materials science, the presence of electron-donating and withdrawing groups on the pyridine ring makes these compounds interesting candidates for nonlinear optical (NLO) materials. researchgate.net Such materials have applications in optoelectronics, including telecommunications and optical computing. The inherent fluorescence of some nicotinonitrile derivatives also suggests potential applications in organic light-emitting devices (OLEDs) or as molecular sensors. researchgate.net

In the agrochemical sector, pyridine-based compounds are widely used as herbicides and insecticides. researchgate.net Nicotinonitrile derivatives themselves have been investigated for their biological activity against agricultural pests. For example, specific analogs have demonstrated molluscicidal activity against land snails and insecticidal properties. nih.gov Future research could involve the synthesis and screening of libraries of compounds like this compound to develop new, effective, and potentially safer agrochemicals. nih.gov

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The pyridine ring protons resonate at δ 7.2–8.5 ppm, with deshielding observed for H-atoms adjacent to electron-withdrawing groups (e.g., C-2 Cl: δ ~8.1 ppm). The 4-fluorophenyl group shows coupling (J = 8–9 Hz) between aromatic protons and fluorine .
  • FT-IR : Strong nitrile (C≡N) stretching at ~2220 cm⁻¹ and C-F stretches near 1250 cm⁻¹ .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks matching the molecular formula (e.g., m/z 261 for C₁₂H₇ClFN₂) .

What strategies can be used to resolve contradictions in reported biological activities of nicotinonitrile derivatives, such as antimicrobial vs. anticancer effects?

Advanced Research Question

  • Dose-Response Studies : Confirm activity thresholds; e.g., a compound may show antimicrobial effects at 10 μM but anticancer activity only at 50 μM .
  • Target Profiling : Use kinase inhibition assays (e.g., PubChem’s BioActivity data) to identify primary targets. For example, fluorophenyl-substituted nicotinonitriles may inhibit EGFR or VEGFR kinases, explaining dual mechanisms .
  • Cellular Context : Differences in cell membrane permeability or metabolic activation across cell lines can lead to apparent contradictions .

How does the introduction of fluorine and chloro substituents affect the electronic properties and reactivity of the nicotinonitrile core?

Basic Research Question

  • Electron-Withdrawing Effects : Cl (σp = 0.23) and F (σp = 0.06) para-substituents increase the electrophilicity of the pyridine ring, facilitating nucleophilic attack at C-2 or C-4 positions.
  • Resonance Stabilization : Fluorine’s ortho/para-directing effects enhance conjugation, altering reaction pathways in cross-coupling vs. substitution reactions .
  • Computational Insights : DFT calculations (e.g., HOMO-LUMO gaps) predict enhanced stability and regioselectivity in reactions like SNAr .

What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

Advanced Research Question

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model binding to kinases (e.g., EGFR). The chloro and fluorophenyl groups often occupy hydrophobic pockets, while the nitrile forms hydrogen bonds with catalytic lysines .
  • MD Simulations : AMBER or GROMACS can assess binding stability over 100-ns trajectories. A study on a related compound showed stable interactions with VEGFR2’s ATP-binding site .
  • QSAR Models : Use CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values, guiding structural optimization .

How can researchers address low yields in the final coupling step of this compound synthesis?

Advanced Research Question

  • Catalyst Screening : Test Pd(OAc)₂/XPhos systems for Suzuki couplings, which improve efficiency with electron-deficient aryl boronic acids .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yields >70% .
  • Byproduct Analysis : LC-MS can identify hydrolysis byproducts (e.g., carboxylic acids from nitrile degradation), prompting stricter anhydrous conditions .

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